Ciprofloxacin Lactate

Description

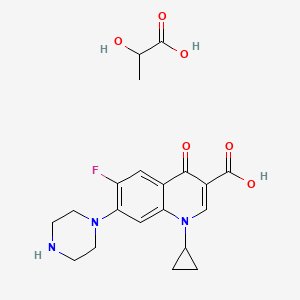

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJWZSFNGZBFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913608 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97867-33-9, 96186-80-0 |

Source

|

| Record name | Ciprofloxacin lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin Lactate on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which ciprofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. This document details the biochemical interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate this mechanism, making it an essential resource for researchers in antibacterial drug discovery and development.

Executive Summary

Ciprofloxacin exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] This inhibition disrupts essential DNA processes, including replication, transcription, and repair, ultimately leading to bacterial cell death.[2] Ciprofloxacin stabilizes the covalent complex formed between DNA gyrase and DNA, in which the DNA is cleaved, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[3][4]

Introduction to DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5]

-

GyrA Subunit: Responsible for DNA binding and contains the active-site tyrosine residues involved in DNA cleavage and re-ligation. The Quinolone Resistance-Determining Region (QRDR) is located within the gyrA gene.[6]

-

GyrB Subunit: Possesses the ATPase activity that powers the DNA supercoiling reaction.

Molecular Mechanism of Ciprofloxacin Action

Ciprofloxacin's mechanism of action can be dissected into several key steps, leading to the inhibition of DNA gyrase and subsequent bacterial death.

Binding to the DNA Gyrase-DNA Complex

Ciprofloxacin does not bind to DNA gyrase alone but rather to the transient, covalent complex formed between the enzyme and DNA.[6] The drug intercalates into the DNA at the site of cleavage, forming a stable ternary complex.[7] This interaction is mediated by a magnesium ion-water bridge, which connects the C3/C4 keto-acid moiety of ciprofloxacin to amino acid residues within the GyrA subunit, specifically within the QRDR.[7]

Stabilization of the Cleavage Complex

The primary mode of action of ciprofloxacin is the stabilization of the DNA-gyrase cleavage complex.[2] Normally, DNA gyrase introduces a transient double-strand break in the DNA, passes another segment of DNA through the break, and then reseals the break. Ciprofloxacin traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands.[2]

Induction of Double-Strand DNA Breaks

The stabilization of the cleavage complex by ciprofloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome.[3][4] These breaks can be generated through two primary mechanisms:

-

Replication-dependent breaks: When a replication fork encounters a ciprofloxacin-stabilized gyrase-DNA complex, it can lead to the collapse of the fork and the formation of a double-strand break.[3]

-

Replication-independent breaks: Ciprofloxacin can also induce double-strand breaks in the absence of active DNA replication.[3]

The accumulation of these breaks triggers the SOS response, a DNA damage repair system in bacteria. However, overwhelming DNA damage ultimately leads to programmed cell death.

Quantitative Data on Ciprofloxacin Inhibition

The inhibitory activity of ciprofloxacin against DNA gyrase and its antibacterial efficacy can be quantified using various metrics.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 (DNA Gyrase Supercoiling) | Escherichia coli | 0.6 µM | [5] |

| Staphylococcus aureus | 61.7 µM | [3] | |

| Ciprofloxacin-resistant E. coli | 10.71 µM | [8] | |

| MIC (Minimum Inhibitory Concentration) | Staphylococcus aureus 452 | 0.6 µg/ml | [4] |

| Escherichia coli 11775 (I) | 0.013 µg/ml | [4] | |

| Escherichia coli 204 (II) | 0.08 µg/ml | [4] | |

| Pseudomonas aeruginosa 48 | 0.15 µg/ml | [4] | |

| Ciprofloxacin-resistant S. aureus | 0.076 µM - 0.14 µM |

Visualizing the Mechanism and Workflows

Signaling Pathway of Ciprofloxacin Action

Caption: Ciprofloxacin's mechanism of action on DNA gyrase.

Experimental Workflow for DNA Gyrase Supercoiling Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Experimental Workflow for DNA Cleavage Assay

Caption: Workflow for a DNA gyrase cleavage assay.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Enzyme: Purified E. coli or S. aureus DNA gyrase.

-

DNA Substrate: Relaxed pBR322 plasmid DNA.

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

Ciprofloxacin: Stock solution in DMSO.

-

Agarose Gel: 1% in TAE or TBE buffer.

-

Staining Solution: Ethidium bromide (1 µg/mL) in water.

Procedure:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into pre-chilled microcentrifuge tubes.

-

Add varying concentrations of ciprofloxacin (or DMSO as a vehicle control) to the respective tubes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube. The final reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for 30-60 minutes.[4]

-

Terminate the reaction by adding stop buffer/loading dye.

-

Extract the DNA by adding an equal volume of chloroform:isoamyl alcohol (24:1), vortexing briefly, and centrifuging.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the gyrase-DNA cleavage complex stabilized by compounds like ciprofloxacin.

Materials:

-

Enzyme: Purified E. coli or S. aureus DNA gyrase.

-

DNA Substrate: Supercoiled pBR322 plasmid DNA.

-

5X Cleavage Assay Buffer: Composition is often similar to the supercoiling buffer but typically lacks ATP. For S. aureus gyrase, a buffer containing 200 mM HEPES-KOH (pH 7.6), 50 mM magnesium acetate, 50 mM DTT, 2.5 M potassium glutamate, and 250 µg/mL albumin can be used.

-

Ciprofloxacin: Stock solution in DMSO.

-

SDS Solution: 2% (w/v).

-

Proteinase K: 10 mg/mL.

-

Stop Buffer/Loading Dye.

-

Agarose Gel: 1% in TAE or TBE buffer.

-

Staining Solution: Ethidium bromide (1 µg/mL).

Procedure:

-

On ice, set up a reaction mixture containing the 5X cleavage assay buffer, supercoiled pBR322 DNA, and water.

-

Aliquot the mixture into microcentrifuge tubes.

-

Add ciprofloxacin or DMSO control to the tubes.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.[1]

-

Add 2% SDS to trap the covalent enzyme-DNA complex, followed by proteinase K to digest the gyrase.[1]

-

Incubate at 37°C for an additional 30 minutes.[1]

-

Stop the reaction by adding stop buffer/loading dye.

-

Analyze the samples by agarose gel electrophoresis. The presence of a linearized plasmid band indicates the stabilization of the cleavage complex by ciprofloxacin.

Conclusion

This compound's potent antibacterial activity is a direct consequence of its ability to specifically target and inhibit bacterial DNA gyrase. By stabilizing the enzyme-DNA cleavage complex, ciprofloxacin introduces lethal double-strand breaks into the bacterial chromosome, effectively halting essential cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers engaged in the study of fluoroquinolone mechanisms and the development of novel antibacterial agents. A thorough understanding of these molecular interactions and experimental methodologies is paramount for overcoming the challenges of antibiotic resistance and advancing the field of infectious disease treatment.

References

- 1. inspiralis.com [inspiralis.com]

- 2. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profoldin.com [profoldin.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Bacterial DNA gyrase assay kits [profoldin.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Ciprofloxacin Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a synthetic broad-spectrum antimicrobial agent. This technical guide provides an in-depth overview of the antibacterial spectrum of its lactate salt, ciprofloxacin lactate. The document elucidates the mechanism of action, presents quantitative susceptibility data for a range of clinically relevant bacteria, details standardized experimental protocols for susceptibility testing, and provides visual representations of its molecular mechanism and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a widely utilized fluoroquinolone antibiotic valued for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its potent bactericidal effect is crucial in treating a wide array of infections, including those of the urinary tract, respiratory system, skin, and bones.[1][2] Understanding the specific antibacterial spectrum and the underlying mechanisms of action is paramount for its effective and appropriate use, particularly in an era of increasing antimicrobial resistance.

Mechanism of Action

The bactericidal action of ciprofloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3]

-

In Gram-negative bacteria , DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[5]

-

In Gram-positive bacteria , topoisomerase IV is often the primary target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents this decatenation process, leading to a disruption of cell division and subsequent cell death.[4][6]

The selective toxicity of ciprofloxacin towards bacteria is due to the structural differences between bacterial and human topoisomerases.[1]

Below is a diagram illustrating the signaling pathway of ciprofloxacin's mechanism of action.

Antibacterial Spectrum

Ciprofloxacin exhibits a broad spectrum of activity, encompassing a wide range of Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria

Ciprofloxacin is particularly potent against many Gram-negative bacteria.[7] This includes members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as other significant pathogens like Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[8][9]

Gram-Positive Bacteria

The activity of ciprofloxacin against Gram-positive bacteria is more moderate compared to its effects on Gram-negative organisms.[6] It is active against methicillin-sensitive Staphylococcus aureus (MSSA).[6] Its activity against streptococci, including Streptococcus pneumoniae, is limited, and it is not recommended for treating infections caused by these organisms.[10]

Atypical Bacteria

Ciprofloxacin has demonstrated activity against some atypical pathogens, notably Legionella pneumophila.[8] However, it does not provide reliable coverage for other important atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydophila pneumoniae.[8]

Anaerobic Bacteria

The activity of ciprofloxacin against most anaerobic bacteria is limited.[6] Many clinically important anaerobes, such as Bacteroides fragilis and Clostridium difficile, are resistant.[6][11]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of ciprofloxacin against a range of bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.015 - 0.06 | 0.12 - 1 |

| Klebsiella pneumoniae | 0.06 - 0.25 | 0.5 - 4 |

| Pseudomonas aeruginosa | 0.25 - 0.5 | 2 - 8 |

| Haemophilus influenzae | ≤0.015 - 0.03 | ≤0.015 - 0.06 |

| Neisseria gonorrhoeae | 0.008 - 0.06 | 0.06 - >32 |

| Salmonella typhi | 0.03 - 0.06 | 0.12 - 0.25 |

Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 |

| Streptococcus pneumoniae | 1 | 2 |

| Enterococcus faecalis | 0.5 - 1 | 2 - 4 |

Note: MIC values can vary depending on the geographic location and the source of the isolates. The data presented here are for illustrative purposes and are compiled from various sources.

Experimental Protocols for Susceptibility Testing

The determination of MIC values is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are broth microdilution and agar dilution.[2]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.[9]

Below is a workflow diagram for a typical antimicrobial susceptibility test.

Conclusion

This compound remains a valuable antibiotic with a potent and broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of action, targeting essential bacterial DNA replication enzymes, provides a robust bactericidal effect. However, the emergence of resistance necessitates its judicious use, guided by accurate susceptibility testing. The standardized protocols outlined in this guide are essential for obtaining reliable MIC data to inform clinical decisions and for ongoing surveillance of resistance patterns. This technical guide serves as a foundational resource for the scientific community engaged in the study and development of antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ciprofloxacin Lactate chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Ciprofloxacin Lactate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of this compound, a widely used second-generation fluoroquinolone antibiotic. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Core Chemical Properties

This compound is the lactate salt of Ciprofloxacin, a broad-spectrum antibiotic effective against a wide variety of bacterial infections.[1] The addition of lactic acid can influence its solubility and stability, which are critical parameters in pharmaceutical formulations.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄FN₃O₆ | [2][3][4][5] |

| Molecular Weight | 421.43 g/mol | [2][3][4][5] |

| Appearance | Slightly yellow or white-like crystalline powder | [2][6] |

| Taste & Odor | Almost odorless, bitter taste | [2] |

| Melting Point | 255-257°C | [2][3] |

| Solubility | Freely soluble in water; slightly soluble in methanol; insoluble in ethanol. | [2][6] |

| Topological Polar Surface Area | 130 Ų | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 10 | [5] |

Mechanism of Action

Ciprofloxacin's antibacterial activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7] By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin blocks these processes, leading to breaks in the DNA and ultimately, bacterial cell death.[7]

Caption: Mechanism of action of Ciprofloxacin.

Stability Profile

The stability of this compound is a critical attribute for ensuring its therapeutic efficacy and safety. Degradation can be induced by several factors, including pH, light, and temperature.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This compound has been shown to degrade under various stress conditions.

| Stress Condition | Observation |

| Acidic | Degradation observed when treated with 1 N HCl at 60°C.[8] |

| Alkaline | Degradation observed when treated with 1 N NaOH at 60°C.[8] |

| Oxidative | Degradation observed when treated with 5% hydrogen peroxide at 60°C.[8] |

| Photolytic | Degradation observed upon exposure to UV and white fluorescent light.[8][9] |

| Thermal | Degradation observed upon exposure to heat (60°C).[8] |

Degradation Pathways

The degradation of the ciprofloxacin molecule can occur at several functional groups. The primary identified mechanisms include reactions at the piperazine ring, oxidation of the quinolone moiety, and decarboxylation.

Caption: Potential degradation pathways for Ciprofloxacin.

Compatibility

This compound solution (2 mg/mL) has been found to be physically and chemically incompatible with heparin, furosemide, and teicoplanin during simulated Y-site injection.[10]

Experimental Protocols

A validated stability-indicating analytical method is crucial for the quality control of this compound.

Stability-Indicating RP-UPLC Method

This section details a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method developed for the determination of this compound and its related substances.[8]

Objective: To separate and quantify this compound from its potential degradation products and process-related impurities.

Chromatographic Conditions:

| Parameter | Specification |

| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.8µm) |

| Mobile Phase | 0.025M Orthophosphoric acid (pH adjusted to 3.0 with TEA) and Acetonitrile (87:13 v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 30°C |

| Detector | PDA Detector |

| Wavelength | 278 nm |

| Runtime | 5 minutes |

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known concentration.

-

Sample Solution: Accurately weigh about 0.5 mg of the ciprofloxacin drug substance, transfer to a 10 mL volumetric flask, add 5 mL of diluent, and sonicate for 10 minutes to dissolve.[8] Make up to volume with the diluent.

Forced Degradation Protocol:

-

Acid Degradation: Treat the sample with 1 N HCl at 60°C for specified time intervals (e.g., 3, 6, 12, 24 hours).[8] Neutralize before injection.

-

Base Degradation: Treat the sample with 1 N NaOH at 60°C for specified time intervals.[8] Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 5% H₂O₂ at 60°C for 3 hours.[8]

-

Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for 24 hours.[8]

-

Photolytic Degradation: Expose the sample to UV light and white fluorescent light (1.2 million lux hours followed by 200 Watt hours).[8]

Caption: Workflow for stability-indicating UPLC analysis.

References

- 1. What is this compound - Properties & Specifications [eleph-citrics.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 97867-33-9 [chemicalbook.com]

- 4. This compound | C20H24FN3O6 | CID 149514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Monographie - this compound - Stabilis 4.0 [stabilis.org]

- 10. Physical and chemical compatibility of intravenous ciprofloxacin with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Ciprofloxacin Lactate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of ciprofloxacin lactate against a range of gram-positive bacteria. Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. This document synthesizes key data on its mechanism of action, antimicrobial susceptibility, and the standardized methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication.[1][2] In gram-positive bacteria, the primary target is Topoisomerase IV .[1] This enzyme is crucial for the decatenation of interlinked daughter DNA strands following replication, a vital step for cell division.[1] By binding to Topoisomerase IV, ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[3][4] While DNA gyrase is the primary target in gram-negative bacteria, it is a secondary target in most gram-positive organisms.[1]

The following diagram illustrates the signaling pathway of ciprofloxacin's action in gram-positive bacteria:

Quantitative In Vitro Efficacy Data

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for ciprofloxacin against various gram-positive bacteria, compiled from multiple studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: MIC of Ciprofloxacin against Staphylococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 - 1.0 | 0.25 | 0.5 | |

| Staphylococcus aureus (Methicillin-Resistant) | 0.25 - >128 | 1 | >32 | Higher resistance rates observed. |

| Staphylococcus epidermidis | 0.25 - 8 | 0.5 | 4 |

Table 2: MIC of Ciprofloxacin against Streptococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Streptococcus pneumoniae | 0.5 - 8 | 1 | 2 | Activity is considered moderate.[1] |

| Streptococcus pyogenes (Group A) | 0.25 - 2 | 0.5 | 1 | |

| Streptococcus agalactiae (Group B) | 0.25 - 4 | 1 | 2 |

Table 3: MIC of Ciprofloxacin against Enterococcus species

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Enterococcus faecalis | 0.5 - 8 | 1 | 4 | Intrinsic resistance is common. |

| Enterococcus faecium | 1 - 32 | 4 | 16 | Often exhibits higher resistance levels than E. faecalis. |

Table 4: MIC of Ciprofloxacin against Listeria monocytogenes

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Listeria monocytogenes | 0.5 - 4 | 1 | 2 | Generally considered susceptible.[3][5] |

Experimental Protocols

The determination of in vitro efficacy of this compound relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these procedures.[6]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7][8]

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound in a suitable broth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is determined as the MIC.[9]

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted in CAMHB to a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.[10]

-

Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted this compound, is inoculated with 100 µL of the standardized bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[9]

The following diagram outlines the experimental workflow for the broth microdilution method:

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.[11]

Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of ciprofloxacin is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition of bacterial growth around the disk is measured and correlated with the MIC to determine susceptibility.[11]

Detailed Methodology:

-

Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.[12]

-

Disk Application: A ciprofloxacin disk (typically 5 µg) is aseptically applied to the center of the inoculated agar plate and pressed gently to ensure complete contact.[11]

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The diameter of the zone of complete inhibition of growth around the disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[11]

Resistance Mechanisms in Gram-Positive Bacteria

The development of resistance to ciprofloxacin in gram-positive bacteria is a significant clinical concern. The primary mechanisms of resistance include:

-

Target Site Mutations: Alterations in the genes encoding the subunits of Topoisomerase IV (gyrA and parC) reduce the binding affinity of ciprofloxacin to its target.[11]

-

Active Efflux: Overexpression of efflux pumps, such as NorA in Staphylococcus aureus, can actively transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.[11]

Understanding these resistance mechanisms is crucial for the development of new therapeutic strategies and for the responsible use of existing fluoroquinolones.

This technical guide provides a foundational understanding of the in vitro efficacy of this compound against gram-positive bacteria. For further detailed information, researchers are encouraged to consult the referenced CLSI and EUCAST documentation and the primary literature.

References

- 1. This compound | 97867-33-9 | Benchchem [benchchem.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Listeria monocytogenes Strains Selected on Ciprofloxacin or the Disinfectant Benzalkonium Chloride Exhibit Reduced Susceptibility to Ciprofloxacin, Gentamicin, Benzalkonium Chloride, and Other Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Listeria monocytogenes Isolates from Meat Products and Processing Environment in Poland Are Sensitive to Commonly Used Antibiotics, with Rare Cases of Reduced Sensitivity to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nih.org.pk [nih.org.pk]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]

- 11. nicd.ac.za [nicd.ac.za]

- 12. himedialabs.com [himedialabs.com]

In Vitro Efficacy of Ciprofloxacin Lactate Against Gram-Negative Bacteria: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent in the management of a wide array of bacterial infections.[1] Its lactate salt, ciprofloxacin lactate, offers a formulation suitable for parenteral administration, ensuring rapid bioavailability for treating severe infections.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a panel of clinically significant gram-negative bacteria. The document delves into its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for assessing its antibacterial activity.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] In gram-negative bacteria, DNA gyrase is the primary target.[3] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication, transcription, and repair.[1] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3][4] The secondary target, topoisomerase IV, is involved in the separation of replicated chromosomal DNA into daughter cells during cell division.[1] Inhibition of this enzyme further disrupts bacterial replication.

The specificity of ciprofloxacin for bacterial topoisomerases over their mammalian counterparts ensures a high therapeutic index.[5]

Signaling Pathway of Ciprofloxacin's Action

The primary signaling cascade initiated by ciprofloxacin is the bacterial SOS response, a global response to DNA damage. The accumulation of single-stranded DNA resulting from stalled replication forks and double-strand breaks activates the RecA protein. Activated RecA facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair, cell division arrest, and, in some cases, mutagenesis.

Below is a diagrammatic representation of the mechanism of action of ciprofloxacin.

Quantitative In Vitro Efficacy Data

The in vitro activity of ciprofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The following tables summarize the susceptibility of various gram-negative bacteria to ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Gram-Negative Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.12 | 0.50 | ≤0.02 - >1 | [6][7][8] |

| Escherichia coli | 0.03 | 0.13 | ≤0.02 - >512 | [7][9] |

| Klebsiella pneumoniae | - | 0.10 | - | [7] |

| Salmonella Typhi | - | <0.015 - 0.125 | - | [8] |

| Enterobacter cloacae | - | - | - | [10] |

| Fermentative Gram-Negative Bacteria | - | - | ≤0.02 - 1.56 | [11] |

| Non-fermentative Bacilli | - | ≤1.56 | - | [11] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Zone of Inhibition Data

The disk diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility. The diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.

| Gram-Negative Bacterium | Disk Content (µg) | Zone Diameter Interpretation (mm) | Reference(s) |

| General Gram-Negative Bacilli | 5 | Susceptible: ≥21, Intermediate: 16-20, Resistant: ≤15 | [12][13] |

| Salmonella species | 5 | - | [14] |

Experimental Protocols

Accurate and reproducible determination of in vitro efficacy is paramount. The following sections provide detailed protocols for the most common methods used to assess the susceptibility of gram-negative bacteria to this compound.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[15]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Ciprofloxacin Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

-

Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing 50 µL of the ciprofloxacin dilution, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

-

Interpretation: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.[15] This can be determined by visual inspection or with a microplate reader.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a widely used qualitative test for antimicrobial susceptibility.[18]

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Ciprofloxacin disks (5 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

-

Inoculation of MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the inside of the tube above the fluid level to remove excess liquid.[19] Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each streaking.[19]

-

Application of Ciprofloxacin Disks: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[19] Aseptically apply a 5 µg ciprofloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (see Table in section 3.2).[12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria. Its established mechanism of action, targeting essential bacterial DNA replication enzymes, provides a robust basis for its bactericidal effects. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals engaged in the study of antimicrobial agents. Adherence to standardized methodologies is crucial for obtaining accurate and comparable data on the efficacy of ciprofloxacin and other antimicrobials. Continued surveillance of susceptibility patterns is essential to guide clinical use and mitigate the emergence of resistance.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative activities of ciprofloxacin and ceftazidime against Klebsiella pneumoniae in vitro and in experimental pneumonia in leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The in vitro activity of ciprofloxacin against clinically-isolated strains of Pseudomonas aeruginosa and comparison with some other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. In vitro activity of ciprofloxacin against aminoglycoside-sensitive and -resistant gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Efficacy Evaluation of Leading Brands of Ciprofloxacin Tablets Found in Bishoftu City Against Salmonella Isolates, Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. microxpress.in [microxpress.in]

- 17. goldbio.com [goldbio.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. asm.org [asm.org]

Ciprofloxacin Lactate: A Deep Dive into its Molecular Structure and Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin lactate, a salt form of the second-generation fluoroquinolone ciprofloxacin, is a broad-spectrum antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its development was a crucial step in improving the aqueous solubility of ciprofloxacin, facilitating its intravenous administration in clinical settings. The core chemical structure of ciprofloxacin, featuring a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position, is a key determinant of its high efficacy.[1] This guide provides a comprehensive technical overview of the molecular structure-activity relationship (SAR) of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its evaluation.

Molecular Structure

The chemical formula for this compound is C17H18FN3O3 · C3H6O3, with a molecular weight of 421.42 g/mol .[4] The molecule consists of the active ciprofloxacin base and a lactate salt. The IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid; 2-hydroxypropanoic acid.[5]

The fundamental structure of ciprofloxacin is a quinolone ring system. Key structural features that dictate its antibacterial activity include:

-

N-1 Cyclopropyl Group: This group is critical for its high activity.[1]

-

C-6 Fluorine Atom: The introduction of a fluorine atom significantly broadened the spectrum of activity compared to first-generation quinolones like nalidixic acid.[1]

-

C-7 Piperazine Ring: This substituent enhances the drug's activity against Pseudomonas aeruginosa and other Gram-negative bacteria.

-

C-3 Carboxylic Acid and C-4 Carbonyl Group: These are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][6][7] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[2][6][7]

The drug enters bacterial cells through passive diffusion and porin channels in the outer membrane of Gram-negative bacteria.[6] Once inside, ciprofloxacin binds to the enzyme-DNA complex, forming a stable ternary complex.[1][6] This complex traps the enzyme, leading to a halt in the movement of the DNA replication fork and the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.[1][6]

Interestingly, the primary target of ciprofloxacin differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[1] Ciprofloxacin has been shown to bind to bacterial DNA gyrase with an affinity that is 100 times greater than its affinity for mammalian DNA gyrase, which contributes to its selective toxicity.[8]

References

- 1. This compound | 97867-33-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. KEGG DRUG: this compound [kegg.jp]

- 5. This compound | C20H24FN3O6 | CID 149514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

The Pharmacokinetic and Pharmacodynamic Landscape of Ciprofloxacin Lactate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ciprofloxacin lactate in various animal models. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in both human and veterinary medicine. Understanding its behavior in preclinical models is crucial for optimizing dosing regimens, predicting efficacy, and ensuring safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fundamental mechanism of action to serve as a valuable resource for researchers and drug development professionals.

Introduction

Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism of action is effective against a wide range of Gram-negative and some Gram-positive bacteria.[3] The lactate salt of ciprofloxacin is a commonly used formulation for intravenous administration. Preclinical studies in animal models are fundamental to establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationships that underpin successful clinical outcomes. This guide synthesizes data from various studies in animal models to provide a detailed reference on the disposition and antimicrobial activity of this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of ciprofloxacin has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration of this compound. It is important to note that in many veterinary studies, enrofloxacin is administered, which is then metabolized to ciprofloxacin; data from such studies are also included and specified.

Intravenous Administration

Intravenous administration of this compound provides 100% bioavailability and serves as a baseline for comparison with other routes.

| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/kg/h) | AUC (µg·h/mL) | Cmax (µg/mL) |

| Goat | 4 | 1.63 | 2.01 | 0.98 | 5.75 | 4.47 |

| Goat (Lactating) | 5 | 2.78 | 2.14 | 0.88 | - | - |

| Dog | 10 | 3.7 | 2.39 | 0.59 | - | - |

| Rabbit | 10 | 1.81 | 3.65 | 1.38 | - | - |

| Rabbit (Pasteurella multocida infected) | 20 | 0.82 | 0.56 | 0.36 | - | - |

| Sheep | 7.5 | 1.2 | - | - | - | - |

| Calves | - | 2.5 | - | - | - | - |

Data compiled from various sources.[4][5][6][7][8][9]

Oral Administration

The oral bioavailability of ciprofloxacin can be variable among species.

| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) |

| Dog | ~23 | 2.6 | - | 4.4 | 58.4 |

| Dog (Clinical Patients) | ~23.5 | 4.35 | - | 1.9 | - |

| Rabbit (Non-pregnant) | 10 | 2.26 | 1.00 | 0.12 | 5.95 |

| Rabbit (Pregnant) | 10 | 3.09 | 0.97 | 0.08 | 4.97 |

| Rabbit (Lactating) | 10 | 2.77 | 1.06 | 0.08 | 4.91 |

| Calves | - | - | 2-3 | - | 53 |

| Pigs | - | - | 2-3 | - | 37.3 |

Data compiled from various sources.[3][7][10][11]

Intramuscular Administration in Ruminants

| Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) |

| Buffalo | 5 | 3.05 | - | - | - |

| Cow | 5 | 3.25 | - | - | - |

| Sheep | 5 | 2.93 | - | - | - |

| Goat | 5 | 2.62 | 1.0 | 1.92 | 95.9 |

Data compiled from various sources.[6]

Pharmacodynamics of this compound

The efficacy of ciprofloxacin is primarily linked to the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[7]

Minimum Inhibitory Concentrations (MICs)

The susceptibility of various veterinary pathogens to ciprofloxacin is a critical determinant of its clinical utility.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.015 | 0.06 |

| Staphylococcus pseudintermedius | 0.12 | 0.5 |

| Pseudomonas aeruginosa | 0.25 | 2 |

| Pasteurella multocida | ≤0.015 | 0.03 |

| Salmonella spp. | 0.015 | 0.06 |

| Coagulase-negative staphylococci (from goats) | 0.5 (Tentative Epidemiological Cutoff) | - |

MIC data is compiled from various sources and can vary based on geographic location and isolate source.[7][12][13] The Clinical and Laboratory Standards Institute (CLSI) has established veterinary-specific breakpoints for fluoroquinolones like enrofloxacin and marbofloxacin in dogs, which can provide guidance for interpreting ciprofloxacin susceptibility.[12][14][15] For dogs, revised CLSI breakpoints for enrofloxacin are as low as ≤ 0.06 µg/mL for susceptible isolates at a 5 mg/kg dose.[12][15]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Ciprofloxacin exhibits a significant PAE against many pathogens.

| Animal Model/System | Pathogen | PAE Duration (hours) |

| In vitro (Mueller-Hinton Broth) | Gram-negative bacilli | 3 - 4 |

| In vitro (Mueller-Hinton Broth) | Staphylococcus aureus | 1.9 |

| In vitro (Urine) | E. coli, S. marcescens, P. aeruginosa, K. pneumoniae | 2 - 6 |

| In vivo (Rabbit Meningitis Model) | Escherichia coli | ~2 |

| Goat (Inferred from PK/PD modeling) | Gram-negative and Gram-positive bacteria | 4 - 8 |

Data compiled from various sources.[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of preclinical studies. The following outlines common experimental procedures for assessing the pharmacokinetics of this compound in animal models.

Animal Models

-

Species: Common laboratory animals include rats (Sprague-Dawley, Wistar), rabbits (New Zealand White), dogs (Beagle), and mice (BALB/c).[7][16][17] Larger animal models such as goats and sheep are used for veterinary-specific studies.[4][5]

-

Health Status: Animals are typically healthy and acclimatized to the laboratory environment before the study. For specific studies, infection models are established, for example, by inducing pneumonia or meningitis.[18]

-

Housing and Diet: Animals are housed in controlled environments with standardized diet and access to water ad libitum. Fasting is often required before oral drug administration.

Drug Administration

-

Formulation: this compound is typically dissolved in a sterile vehicle such as 5% dextrose solution for intravenous infusion or saline for other routes.

-

Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a major vein (e.g., cephalic or saphenous vein in dogs, marginal ear vein in rabbits).

-

Oral (PO): Administered via gavage for rodents and rabbits, or as tablets for larger animals like dogs.

-

Intramuscular (IM): Injected into a major muscle mass.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from an indwelling catheter or via direct venipuncture. Plasma or serum is separated by centrifugation and stored frozen until analysis.

-

Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., lung, liver, kidney, muscle) are collected to determine drug concentrations.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying ciprofloxacin concentrations in biological matrices.

Pharmacokinetic and Pharmacodynamic Analysis

-

Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key PK parameters.

-

Pharmacodynamic Evaluation: The MIC of ciprofloxacin against relevant pathogens is determined using standard broth microdilution or agar dilution methods. The PAE is assessed by exposing bacteria to the drug for a short period, removing the drug, and then monitoring the time it takes for the bacteria to resume logarithmic growth.

-

PK/PD Integration: The relationship between drug exposure (PK) and antimicrobial effect (PD) is evaluated, often by calculating the AUC/MIC ratio, to predict the likelihood of therapeutic success.[7]

Visualizations

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism by which ciprofloxacin inhibits bacterial DNA replication.

Caption: Mechanism of action of Ciprofloxacin.

Experimental Workflow for Pharmacokinetic Study

This diagram outlines a typical workflow for a pharmacokinetic study in an animal model.

References

- 1. academic.oup.com [academic.oup.com]

- 2. wormsandgermsblog.com [wormsandgermsblog.com]

- 3. Ciprofloxacin [Companion Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 4. Disposition kinetics and urinary excretion of ciprofloxacin in goats following single intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Efficacies of Oral Levofloxacin and Oral Ciprofloxacin in a Rabbit Model of a Staphylococcal Abscess - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of oral ciprofloxacin on the structure and functions of rat gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Comparison of pharmacodynamic and pharmacokinetic indices of efficacy for 5 fluoroquinolones toward pathogens of dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. longdom.org [longdom.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciprofloxacin Lactate: A Technical Guide to the Inhibition of Bacterial Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism, quantitative inhibitory data, and relevant experimental protocols concerning ciprofloxacin lactate's role as a potent inhibitor of bacterial topoisomerase IV. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is critical in treating a wide array of bacterial infections.[1] Its efficacy is largely due to its ability to disrupt bacterial DNA replication by targeting essential type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[2][3] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive species, making this interaction a key area of study for antimicrobial drug development.[4][5]

Core Mechanism of Action: Stabilizing the Cleavage Complex

Bacterial topoisomerase IV is a crucial enzyme responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[2] This process is essential for proper chromosome segregation into daughter cells during cell division.[6] Topoisomerase IV performs this function by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then resealing the break.[7]

This compound exerts its bactericidal effect by interrupting this catalytic cycle.[6] The drug does not bind to the enzyme or DNA alone but specifically targets the enzyme-DNA complex.[6][7] It intercalates into the DNA at the site of the double-strand break and forms a stable, ternary ciprofloxacin-topoisomerase IV-DNA complex.[2][7] This complex traps the enzyme in its "cleavage complex" state, where the DNA is broken and covalently attached to the enzyme.[8][9] By acting as a "molecular doorstop," the drug physically obstructs the enzyme-mediated DNA ligation step.[8]

The accumulation of these stabilized cleavage complexes creates physical roadblocks that halt the progression of DNA replication forks and transcription machinery.[8] This disruption leads to the generation of lethal double-stranded DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4][10]

Quantitative Data on Inhibitory Activity

The potency of this compound is quantified by its ability to inhibit the catalytic activity of topoisomerase IV (measured as IC₅₀) and its effectiveness in preventing bacterial growth (measured as Minimum Inhibitory Concentration, MIC).

Table 1: In Vitro Inhibitory Activity of Ciprofloxacin against Bacterial Topoisomerase IV

| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µM) | CC₅₀ (µM)¹ | Reference |

| Neisseria gonorrhoeae | Topoisomerase IV | Decatenation | 13.7 | 7.4 | [11] |

| Staphylococcus aureus | Topoisomerase IV | Cleavage Complex Formation | 2.5 - 5.0 | 2.5 - 5.0 | [12] |

| Streptococcus pneumoniae | Topoisomerase IV | Decatenation | ~20 | - | [13] |

¹CC₅₀ (50% cleavage concentration) is the drug concentration that stimulates DNA cleavage to 50% of the maximum level.

Table 2: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species | Type | MIC₅₀ (mg/L or µg/mL) | MIC₉₀ (mg/L or µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | 0.32 | 0.59 | [14] |

| Streptococcus faecalis | Gram-Positive | 0.25 - 1.0 | 1.0 - 8.0 | [14] |

| Streptococcus pneumoniae | Gram-Positive | - (Range: 0.5 - 4.0) | - (Range: 0.5 - 4.0) | [14] |

| Yersinia pestis | Gram-Negative | - | 0.03 | |

| Bacillus anthracis | Gram-Positive | - | 0.12 | [15] |

| Escherichia coli (Strain 1) | Gram-Negative | 0.013 | - | |

| Escherichia coli (Strain 2) | Gram-Negative | 0.08 | - | [4] |

| Pseudomonas aeruginosa | Gram-Negative | 0.15 | - | [4] |

Experimental Protocols

Detailed and standardized protocols are essential for evaluating the efficacy of topoisomerase inhibitors. Below are methodologies for key assays.

Protocol 1: Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA), a network of interlocked DNA circles.

1. Principle: Active topoisomerase IV separates the interlocked kDNA into individual, relaxed circular DNA monomers. Inhibitors prevent this separation. The different DNA forms (catenated, open circular, relaxed) are then separated by agarose gel electrophoresis.

2. Reagents and Materials:

-

Purified bacterial topoisomerase IV (holoenzyme composed of ParC and ParE subunits).[12]

-

Kinetoplast DNA (kDNA) substrate.

-

This compound stock solution (dissolved in sterile water or appropriate solvent).

-

Assay Buffer (e.g., 75 mM Tris-HCl pH 7.5, 7.5 mM MgCl₂, 7.5 mM DTT, 2 mM ATP, 250 mM potassium glutamate).[12]

-

Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue).

-

Agarose, TAE or TBE buffer, ethidium bromide (or a safer alternative like SYBR Safe).

-

Gel electrophoresis system and imaging equipment.

3. Procedure:

-

Enzyme Reconstitution: If subunits are separate, preincubate ParC and ParE subunits on ice for at least 30 minutes to form the holoenzyme.[12]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 20 µL total volume) containing the assay buffer, kDNA substrate (e.g., 0.5 µg), and varying concentrations of this compound.[12]

-

Initiation: Add topoisomerase IV to the reaction mixture to start the reaction. Include a "no enzyme" control and a "no drug" (positive) control.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30 minutes).[12]

-

Termination: Stop the reaction by adding the Stop Solution/Loading Dye. This typically contains a detergent (SDS) to denature the enzyme and a protease (proteinase K) to digest it, releasing the DNA.

-

Analysis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the DNA species.

-

Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Catenated kDNA remains in the well, while decatenated products migrate into the gel as open-circular or relaxed monomers.

4. Data Analysis: Quantify the intensity of the bands corresponding to the decatenated DNA products. Plot the percentage of inhibition against the logarithm of the ciprofloxacin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

1. Principle: A standardized suspension of bacteria is exposed to serial dilutions of ciprofloxacin in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC.[16]

2. Reagents and Materials:

-

Bacterial isolate for testing (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[17][18]

3. Procedure:

-

Prepare Ciprofloxacin Dilutions: Create a two-fold serial dilution of ciprofloxacin in MHB directly in the 96-well plate. For example, add 50 µL of MHB to wells 2-12. Add 100 µL of the starting ciprofloxacin concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no drug).

-

Prepare Inoculum: Grow the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland standard. Further dilute this suspension in MHB according to standard guidelines (e.g., CLSI).

-

Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17][18]

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ciprofloxacin in which there is no visible growth.[16] This can be confirmed by reading the optical density (e.g., at 600 nm) with a microplate reader.[19]

This guide provides a foundational understanding of this compound's interaction with bacterial topoisomerase IV. The methodologies and data presented serve as a resource for researchers engaged in antimicrobial discovery and the study of antibiotic resistance mechanisms.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | 97867-33-9 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. himedialabs.com [himedialabs.com]

- 18. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Notes and Protocols for Ciprofloxacin Lactate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used to combat bacterial infections. In the context of cell culture, its principal application is the eradication of Mycoplasma contamination, a common and insidious problem that can significantly impact experimental results. Ciprofloxacin acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism confers high specificity for bacterial targets with a significantly lower affinity for mammalian topoisomerases. This document provides detailed protocols for the preparation of Ciprofloxacin Lactate stock solutions and their application in eliminating Mycoplasma from cell cultures, along with relevant technical data.

Data Presentation

Solubility of this compound

This compound exhibits improved aqueous solubility compared to its free base form. The solubility is pH-dependent.

| Solvent | Solubility | Notes |

| Water | Freely soluble | Solubility is highest at pH 4-5 (>40 mg/mL). It is almost insoluble in the neutral pH range.[3][4] |

| Methanol | Slightly soluble | - |

| Ethanol | Practically insoluble | - |

| 0.1 N Hydrochloric Acid | Soluble | A common solvent for preparing stock solutions.[5] |

| 0.1 M Sodium Hydroxide | Soluble | - |

Cytotoxicity of Ciprofloxacin in Mammalian Cell Lines

While ciprofloxacin has a high therapeutic index, it can exhibit cytotoxic effects on mammalian cells at concentrations significantly higher than those used for Mycoplasma treatment. This is often associated with the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value | Exposure Time |

| Human Glioblastoma (A-172) | 259.3 µM[6] | 72 hours |

| Human Hepatocellular Carcinoma (HepG2) | 60.5 µg/mL | Not specified |

| Human Lung Cancer (A549) | 133.3 µg/mL | Not specified |

| Human Leukemia (K562) | 5.95 µM (for a derivative) | 72 hours |

| Human Leukemia (KG1-a) | Not specified (derivative tested) | 72 hours |